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Compound of Interest

Compound Name: 2-chlorotetrahydro-2H-pyran

CAS No.: 3136-02-5

Cat. No.: B1584183

Get Quote

2-Chlorotetrahydro-2H-pyran is a cyclic α-chloro ether. Its reactivity is profoundly influenced

by two key structural features: the presence of an oxygen atom adjacent to the reaction center

and the stereoelectronic contributions of the pyran ring. The ring oxygen's lone pairs play a

crucial role in stabilizing the transition state of nucleophilic substitution reactions, leading to

significantly enhanced reaction rates compared to analogous alkyl chlorides.

Furthermore, the conformational behavior of the molecule is governed by the anomeric effect, a

stereoelectronic phenomenon that describes the tendency of an electronegative substituent at

the anomeric carbon (C2) to occupy the axial position.[1] This preference is often explained by

a stabilizing hyperconjugative interaction between a lone pair on the endocyclic oxygen and the

antibonding (σ*) orbital of the C-Cl bond.[2][3] This effect influences the ground-state energy of

the molecule and, consequently, its kinetic reactivity.

Mechanistic Pathways: Solvolysis vs. Nucleophilic
Attack
The reactions of 2-chlorotetrahydro-2H-pyran predominantly follow nucleophilic substitution

pathways. The specific mechanism, however, is highly dependent on the reaction conditions,
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particularly the nature of the nucleophile.

Solvolysis (Sₙ1-like Mechanism)
In the presence of a solvent that can act as a nucleophile (e.g., water, alcohols, or a mixture),

CTHP undergoes solvolysis. This reaction proceeds through a unimolecular, Sₙ1-like

mechanism.[4][5] The rate-determining step is the dissociation of the chloride ion to form a

highly stabilized oxocarbenium ion intermediate.[6] This cation is resonance-stabilized by the

adjacent ring oxygen, which significantly lowers the activation energy of the reaction. The

solvent then rapidly attacks the planar oxocarbenium ion, typically leading to a mixture of

anomeric products.
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Caption: General experimental workflow for a kinetic study.

Conclusion
The kinetic study of 2-chlorotetrahydro-2H-pyran reveals a substrate with high reactivity in

nucleophilic substitution reactions, particularly solvolysis. This enhanced reactivity is a direct

consequence of the resonance stabilization of the key oxocarbenium ion intermediate by the

adjacent ring oxygen atom. Compared to simple alkyl halides like tert-butyl chloride, CTHP

reacts orders of magnitude faster. This behavior is characteristic of α-haloethers in general. A

thorough kinetic analysis, using methodologies such as titrimetry or spectrophotometry, allows

for the precise quantification of these effects and provides a deeper understanding of the

structure-reactivity relationships that govern these important transformations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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